5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-15-9-10-16(2)21(13-15)26-24-20-8-6-5-7-19(20)23(27-28-24)18-12-11-17(3)22(14-18)31(29,30)25-4/h5-14,25H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMIIKHSLDNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the dimethylphenyl and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, palladium-catalyzed coupling reactions, and chromatographic purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. The structure of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide allows it to interact with specific protein kinases involved in cancer progression.
- Case Study: A research study demonstrated that derivatives of phthalazine exhibited inhibitory effects on various cancer cell lines by targeting specific signaling pathways (e.g., PI3K/Akt) .
1.2 Antimicrobial Properties
The sulfonamide group present in this compound contributes to its antimicrobial properties. Sulfonamides are known for their effectiveness against a range of bacterial infections.
- Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table illustrates the compound's potential as a therapeutic agent against common bacterial pathogens.
Material Science
2.1 Polymer Chemistry
The unique structural features of this compound make it a candidate for developing novel polymers with enhanced properties.
- Application: Research indicates that incorporating phthalazine derivatives into polymer matrices can improve thermal stability and mechanical strength .
2.2 Dye Applications
Phthalazine compounds are also explored for their potential use as dyes due to their vibrant colors and stability.
- Case Study: A study evaluated the dyeing properties of phthalazine derivatives on various fabrics, showing promising results in terms of color fastness and vibrancy .
Analytical Applications
3.1 Sensor Development
The compound's electronic properties allow it to be utilized in sensor technology for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O2S, which indicates the presence of 24 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The structure includes a phthalazine moiety and a sulfonamide group, which are known to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antibacterial Properties : Sulfonamide derivatives are well-known for their antibacterial effects.
- Anticancer Activity : Phthalazine derivatives have been studied for their potential in cancer treatment by inhibiting critical protein kinases involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Some phthalazine compounds have shown promise as inhibitors of inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific protein kinases associated with cancer signaling pathways.
- Interaction with Biomolecules : It may interact with various enzymes and receptors involved in cellular signaling, which can be assessed through molecular docking simulations and biochemical assays.
Case Studies and Research Findings
Several studies have explored the biological activity of phthalazine derivatives, providing insights into their efficacy:
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-tert-butyl-5-{4-(4-sulfamoylphenyl)amino}phthalazin | Phthalazine core with sulfonamide | Anticancer properties |
| 6-(p-tolyl)-4,5-dihydro-1,2,4-triazine | Triazine ring structure | Antimicrobial activity |
| 4-pyrazolo[3,4-d]pyrimidinylacetamide | Pyrazolo-pyrimidine framework | Kinase inhibition |
These compounds share structural similarities with this compound and highlight its potential therapeutic applications.
Pharmacological Studies
In vitro studies have demonstrated the effectiveness of related compounds against various cancer cell lines:
- A2780 (Ovarian Carcinoma) : Compounds exhibited IC50 values ranging from 5.20 to 88 µM.
- MCF-7 (Breast Cancer) : Similar efficacy was noted.
These studies suggest that the compound may have selective activity against specific cancer types.
Q & A
Q. What are the foundational synthetic routes for 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a phthalazine derivative with 2,5-dimethylaniline, followed by sulfonylation using a benzenesulfonyl chloride derivative. Triethylamine or pyridine is typically used as a base to neutralize byproducts like HCl . Key steps include purification via column chromatography and characterization using spectroscopic methods (NMR, IR).
Q. What analytical methods are essential for characterizing this compound?
Elemental analysis (CHNS) via instruments like the Vario MICRO CHNS analyzer confirms empirical formulas, while NMR (¹H/¹³C) and IR spectroscopy validate structural features. Mass spectrometry (HRMS) determines molecular weight and fragmentation patterns. Purity is assessed via HPLC or GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adherence to the Chemical Hygiene Plan is mandatory. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and follow waste disposal guidelines. A 100% score on safety exams (e.g., fire hazards, spill management) is required before experimental work .
Q. How can researchers design initial experiments to explore this compound’s reactivity?
Start with small-scale reactions (<1 mmol) under inert atmospheres (N₂/Ar) to test functional group compatibility. Use factorial design (e.g., 2² designs) to screen variables like temperature, solvent polarity, and catalyst loading. Track reaction progress via TLC or in-situ FTIR .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (DFT, MP2) predict transition states and reaction pathways, while molecular docking identifies potential bioactive conformers. Tools like Gaussian or ORCA simulate electronic properties, and machine learning models (e.g., neural networks) correlate experimental parameters (e.g., yield, purity) with computational descriptors .
Q. What strategies resolve contradictions between computational predictions and experimental data?
Implement a feedback loop: refine computational models using experimental kinetic data (e.g., rate constants, activation energies). For example, discrepancies in reaction intermediates can be addressed by adjusting solvation models in DFT calculations or incorporating entropy corrections .
Q. How can advanced reactor designs improve scalability for this compound’s synthesis?
Continuous-flow reactors enhance heat/mass transfer and reduce side reactions. Use microreactors with immobilized catalysts (e.g., Pd/C on silica) for high-throughput screening. Process simulations (Aspen Plus) optimize residence time and temperature gradients .
Q. What methodologies validate the compound’s potential in drug discovery?
Screen against target proteins (e.g., kinases, GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization assays. In vivo studies require pharmacokinetic profiling (Cmax, AUC) and toxicity assessments (LD50, Ames test). Cross-reference bioactivity data with PubChem’s SAR databases .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
